BenchChemオンラインストアへようこそ!

5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Kinase inhibition BCR-ABL benzofuran SAR

5-Bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS 951963-25-0) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a bromine atom at the 5-position of the benzofuran core and a morpholinoethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₅H₁₇BrN₂O₃ with a molecular weight of 353.22 g/mol.

Molecular Formula C15H17BrN2O3
Molecular Weight 353.216
CAS No. 951963-25-0
Cat. No. B2642302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide
CAS951963-25-0
Molecular FormulaC15H17BrN2O3
Molecular Weight353.216
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C15H17BrN2O3/c16-12-1-2-13-11(9-12)10-14(21-13)15(19)17-3-4-18-5-7-20-8-6-18/h1-2,9-10H,3-8H2,(H,17,19)
InChIKeyQOSUABFMEFCLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS 951963-25-0): Core Chemical Identity and Procurement Baseline


5-Bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS 951963-25-0) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a bromine atom at the 5-position of the benzofuran core and a morpholinoethyl substituent on the carboxamide nitrogen . Its molecular formula is C₁₅H₁₇BrN₂O₃ with a molecular weight of 353.22 g/mol . The compound has been annotated as a potential BCR-ABL inhibitor, although detailed mechanistic and quantitative pharmacological data remain limited in the public domain .

Why Generic Substitution of 5-Bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide Is Not Advisable


Benzofuran-2-carboxamide derivatives are highly sensitive to substitution pattern; even minor modifications at the 5-position or the carboxamide side chain can drastically alter target engagement and biological profile [1]. The 5-bromo group is a key pharmacophoric element that influences halogen bonding and steric fit within kinase ATP-binding pockets, while the morpholinoethyl tail modulates solubility and hydrogen-bonding interactions [1]. Replacing this compound with a non-brominated or differently substituted analog (e.g., 5-H, 5-Cl, or N-alkyl variants) cannot be assumed to preserve activity without explicit, matched-pair comparative data.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide Versus Closest Analogs


Structural Differentiation: 5-Bromo vs. 5-Des-Bromo and 5-Methoxy Analogs

The 5-bromo substituent distinguishes this compound from the 5-des-bromo parent (benzofuran-2-carboxamide) and the 5-methoxy analog (CAS 929428-87-5). In kinase inhibitor design, halogen substitution at the 5-position of benzofuran-2-carboxamides has been shown to enhance binding affinity through halogen-π interactions and improved shape complementarity [1]. However, no head-to-head biochemical or cellular assay data directly comparing 5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide with its 5-H or 5-OCH₃ congeners are publicly available.

Kinase inhibition BCR-ABL benzofuran SAR

Putative BCR-ABL Inhibitory Annotation: Differentiator from Generic Benzofuran-2-carboxamides

Vendor annotations indicate that 5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide has been identified as a potential BCR-ABL inhibitor, setting it apart from the majority of benzofuran-2-carboxamide derivatives that are studied as AMPK activators or cannabinoid receptor ligands . No IC₅₀, Kd, or cellular proliferation data are publicly available for this compound against BCR-ABL, precluding quantitative comparison with established BCR-ABL inhibitors (e.g., imatinib, IC₅₀ ~600 nM for wild-type ABL; dasatinib, IC₅₀ <1 nM). The annotation remains unconfirmed by primary literature.

Chronic myeloid leukemia BCR-ABL kinase inhibitor

Morpholinoethyl Side Chain: Differentiation from N-Aryl and N-Alkyl Benzofuran-2-carboxamides

The N-(2-morpholinoethyl) group is a privileged solubilizing motif in medicinal chemistry, frequently employed to enhance aqueous solubility and modulate logP compared to N-phenyl or simple N-alkyl congeners [1]. While no experimental solubility or permeability data are published for this specific compound, the morpholinoethyl group is predicted to improve solubility by >10-fold relative to N-phenylbenzofuran-2-carboxamide (calculated logP reduction ~1.5–2.0 units) [1]. This represents a class-level advantage for in vitro assay compatibility.

Solubility permeability ADME optimization

Recommended Application Scenarios for 5-Bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide Based on Available Evidence


Kinase Inhibitor Chemical Probe Development (BCR-ABL Context)

Given its annotation as a potential BCR-ABL inhibitor, this compound may serve as a starting point for the development of novel chemical probes targeting BCR-ABL-driven malignancies, contingent upon independent biochemical validation . Its benzofuran-2-carboxamide scaffold differs from the established 2-phenylaminopyrimidine chemotype of imatinib, offering a structurally distinct tool for target engagement studies.

Benzofuran-2-carboxamide Structure-Activity Relationship (SAR) Studies

The compound fills a specific niche within benzofuran-2-carboxamide SAR libraries by combining a 5-bromo substitution with an N-morpholinoethyl side chain, a combination not represented by the AMPK-activator series described in US 9,409,884 [1]. It can be used as a matched-pair comparator to systematically profile the impact of 5-position halogenation on kinase selectivity panels.

Physicochemical Profiling of Morpholinoethyl-Containing Benzofurans

As part of a broader effort to optimize solubility and metabolic stability of benzofuran-based probes, this compound can serve as a reference standard for assessing the contribution of the morpholinoethyl group to aqueous solubility, microsomal stability, and CYP inhibition profiles relative to N-aryl or N-alkyl controls [2].

Vendor Qualification and Compound Integrity Verification

Owing to the absence of peer-reviewed characterization data, procurement must include rigorous in-house QC: LC-MS purity assessment (≥95%), ¹H/¹³C NMR confirmation of the 5-bromo and morpholinoethyl substitution pattern, and HRMS verification . This compound can be employed as a test case for evaluating supplier competence in delivering structurally complex benzofuran-2-carboxamides.

Quote Request

Request a Quote for 5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.